4-octylbenzenesulfonyl Chloride

Description

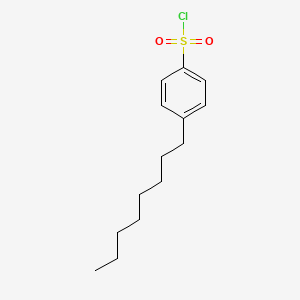

4-Octylbenzenesulfonyl chloride (C₁₄H₂₁ClO₂S) is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring substituted with an octyl chain at the para position. This hydrophobic alkyl chain enhances lipophilicity, making the compound valuable in surfactant synthesis, polymer modification, and as a reactive intermediate in organic synthesis. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitutions to form sulfonamides, sulfonate esters, or sulfonic acids .

Properties

CAS No. |

54997-91-0 |

|---|---|

Molecular Formula |

C14H21ClO2S |

Molecular Weight |

288.8 g/mol |

IUPAC Name |

4-octylbenzenesulfonyl chloride |

InChI |

InChI=1S/C14H21ClO2S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3 |

InChI Key |

XCVFPNHQWVSCQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Benzenesulfonyl Chlorides

4-Ethylbenzenesulfonyl Chloride (CAS 99-36-5, C₈H₉ClO₂S)

- Structure : Ethyl group (C₂H₅) at the para position.

- Physical Properties : Lower molecular weight (204.67 g/mol) compared to 4-octyl derivatives. Reduced lipophilicity limits its use in hydrophobic applications.

4-Octylbenzenesulfonyl Chloride

- Key Differentiator: The octyl chain (C₈H₁₇) significantly boosts solubility in nonpolar solvents (e.g., hexane, toluene), making it preferable in micelle formation and lipid bilayer studies.

Aromatic Ring-Modified Sulfonyl Chlorides

4-Chlorobenzenesulfonyl Chloride (CAS 98-60-2, C₆H₄Cl₂O₂S)

- Structure : Chlorine atom at the para position.

- Reactivity : Electron-withdrawing Cl group increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. However, its high crystallinity (mp: 63–65°C) complicates handling in solution-phase reactions .

4-Nitrobenzenesulfonyl Chloride (CAS 98-74-5, C₆H₄ClNO₄S)

Functionalized Derivatives

4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9, C₈H₇ClO₃S)

- Structure : Acetyl group (COCH₃) at the para position.

- Applications : The ketone functionality allows for further derivatization (e.g., condensation reactions). Its melting point (83–87°C) is higher than 4-octyl derivatives, affecting solubility in organic solvents .

3-Chloro-4-fluorobenzenesulfonyl Chloride (CAS N/A, C₆H₃Cl₂FO₂S)

- Structure : Chlorine and fluorine substituents on adjacent positions.

- Reactivity: Halogen atoms increase electrophilicity and enable regioselective substitutions. Fluorine’s inductive effect enhances stability against hydrolysis compared to non-halogenated analogs .

Data Table: Key Properties of Selected Sulfonyl Chlorides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.